molecular formula C14H11N3O4 B13115022 (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoicacid

(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoicacid

Cat. No.: B13115022
M. Wt: 285.25 g/mol
InChI Key: CTUUVOUXZNQMSU-NSHDSACASA-N
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Description

(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both an isoindolinone and an imidazole moiety. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoic acid typically involves multi-step organic synthesis. One possible route could involve the following steps:

    Formation of the Isoindolinone Moiety: This can be achieved through the cyclization of a phthalic anhydride derivative with an amine.

    Introduction of the Imidazole Ring: This step might involve the reaction of an appropriate imidazole derivative with the isoindolinone intermediate.

    Formation of the Propanoic Acid Side Chain: This can be introduced via a series of reactions, such as alkylation or acylation, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoindolinone and imidazole structures.

    Medicine: Potential therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoic acid would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways by interacting with key molecules involved in those pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindolinone structures.

    Imidazole Derivatives: Compounds featuring the imidazole ring.

Uniqueness

(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the combination of both isoindolinone and imidazole moieties in a single molecule, which may confer distinct biological and chemical properties compared to compounds with only one of these features.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C14H11N3O4/c18-12-9-3-1-2-4-10(9)13(19)17(12)11(14(20)21)5-8-6-15-7-16-8/h1-4,6-7,11H,5H2,(H,15,16)(H,20,21)/t11-/m0/s1

InChI Key

CTUUVOUXZNQMSU-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CN=CN3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CN=CN3)C(=O)O

Origin of Product

United States

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